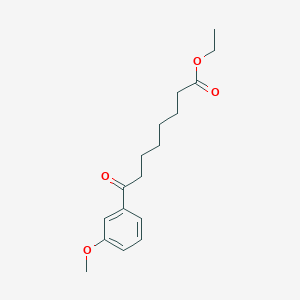

Ethyl 5-oxo-5-(4-n-propoxyphenyl)valerate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

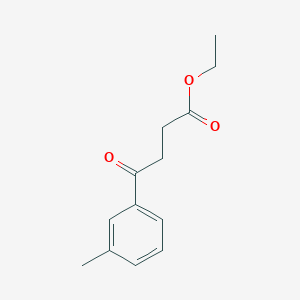

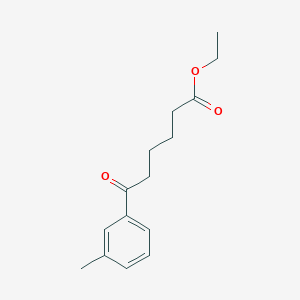

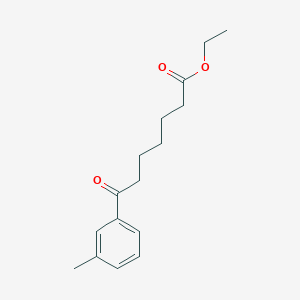

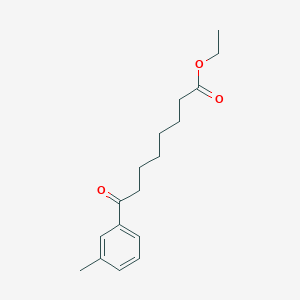

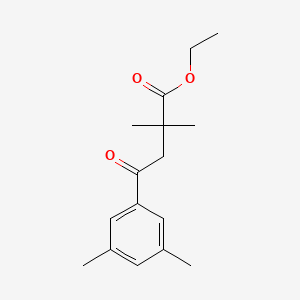

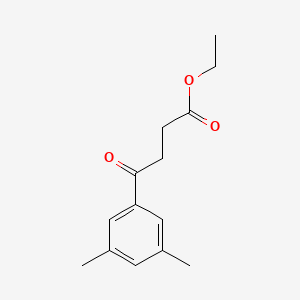

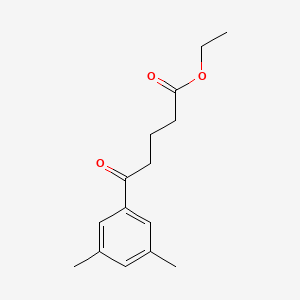

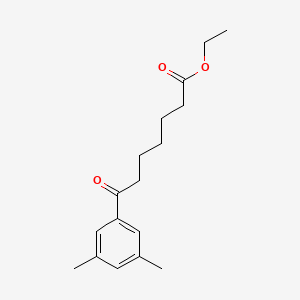

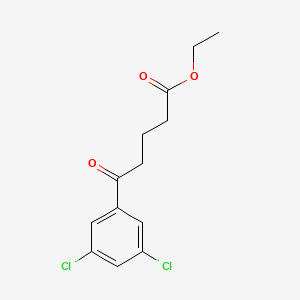

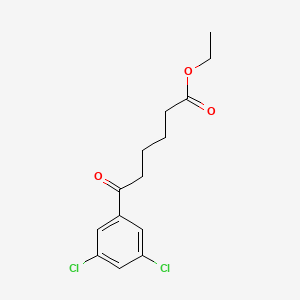

Ethyl 5-oxo-5-(4-n-propoxyphenyl)valerate, also known as OPV, is a chemical compound. It has the molecular formula C16H22O4 .

Molecular Structure Analysis

The molecular structure of Ethyl 5-oxo-5-(4-n-propoxyphenyl)valerate consists of 16 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms . For a more detailed analysis, you may refer to the resources provided .Physical And Chemical Properties Analysis

Ethyl 5-oxo-5-(4-n-propoxyphenyl)valerate has a molecular weight of 278.34 g/mol. Additional physical and chemical properties like melting point, boiling point, and density may be found in the referenced resources .Aplicaciones Científicas De Investigación

Synthesis and Characterization:

- Research into the synthesis of related compounds, like ethyl (R)-2-hydroxy-4-phenylbutyrate, an intermediate for ACE inhibitors, highlights the importance of such chemicals in pharmaceutical synthesis (Herold et al., 2000).

- Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate is another example where such chemicals are used in synthesis and crystal structure analysis (Liang Xiao-lon, 2015).

Chemical Reactivity and Properties:

- Compounds like ethyl 2-arylamino-2-oxo-acetates, which undergo complex reactions to produce other chemicals, demonstrate the reactivity of similar ethyl 5-oxo compounds (Yavari et al., 2002).

- Ethyl 2{5(4-chlorophenyl)pentyl}oxiran-2-carboxylate (POCA) shows significant effects on β-oxidation in rat liver, indicating potential biomedical applications (Bone et al., 1982).

Structural and Medicinal Chemistry:

- Structure-activity relationship studies in compounds like 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) receptor antagonists show the significance of ethyl 5-oxo compounds in developing pharmaceuticals (Ye et al., 2017).

- Inhibition studies using novel indole OXE receptor antagonists, which include ethyl 5-oxo compounds, help in understanding the mechanism of action of potential therapeutic agents (Gore et al., 2014).

Photopolymerization and Material Science:

- The study of compounds like 3′-methyl-(5,5′′-bis[3-ethyl-3-(6-phenyl-hexyloxymethyl)-oxetane])-2,2′:5′,2′′-terthiophene, related to ethyl 5-oxo compounds, in photopolymerization highlights their potential in material sciences (McGlashon et al., 2012).

Propiedades

IUPAC Name |

ethyl 5-oxo-5-(4-propoxyphenyl)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-12-20-14-10-8-13(9-11-14)15(17)6-5-7-16(18)19-4-2/h8-11H,3-7,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBOVTLRUZWYDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645784 |

Source

|

| Record name | Ethyl 5-oxo-5-(4-propoxyphenyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-oxo-5-(4-n-propoxyphenyl)valerate | |

CAS RN |

898757-60-3 |

Source

|

| Record name | Ethyl δ-oxo-4-propoxybenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-oxo-5-(4-propoxyphenyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.